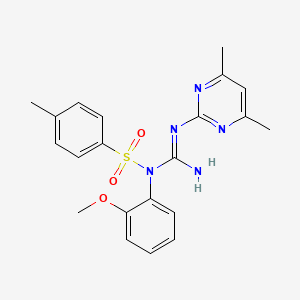
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-(2-METHOXYPHENYL)-N'-(4-METHYLBENZENESULFONYL)GUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a methyltoluenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like acetylacetone and urea, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an intermediate compound.
Attachment of the Methyltoluenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methyltoluenesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE
- N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-CHLOROBENZENESULFONYL)GUANIDINE
Uniqueness
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its methoxyphenyl and methyltoluenesulfonyl groups might contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)-1-(4-methylphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14-9-11-17(12-10-14)30(27,28)26(18-7-5-6-8-19(18)29-4)20(22)25-21-23-15(2)13-16(3)24-21/h5-13H,1-4H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDWHYNTMHIKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2OC)C(=NC3=NC(=CC(=N3)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2OC)/C(=N/C3=NC(=CC(=N3)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-AMINO-2,6-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXANE]-2-THIONE](/img/structure/B5803446.png)
![2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
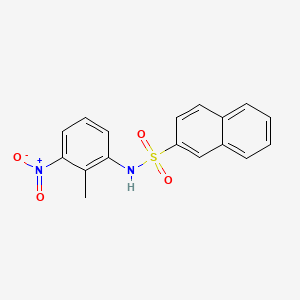
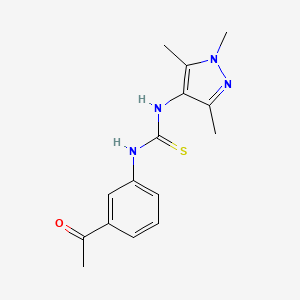
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![2-(3,5-DICHLORO-2-METHOXYPHENYL)-3-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5803485.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
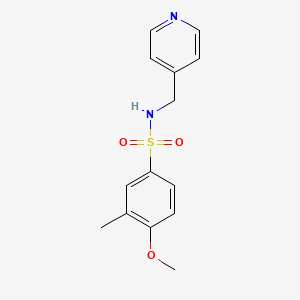
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)
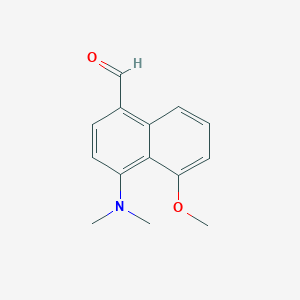
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)
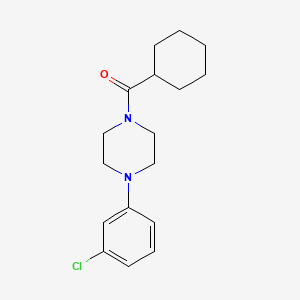
![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)
